3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Overview
Description
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group attached to a propanone backbone, with a diethylamino group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-nitropropiophenone.
Reductive Amination: The final step involves the reductive amination of 3-nitropropiophenone with diethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium (Pd) catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group may participate in redox reactions. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one: Similar structure but with dimethylamino group instead of diethylamino.
3-(Diethylamino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the para position.
3-(Diethylamino)-1-(2-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the ortho position.
Uniqueness
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the presence of the diethylamino group confer distinct properties compared to its analogs.
Properties
IUPAC Name |
3-(diethylamino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-14(4-2)9-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIRGIRPOYAMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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